molecular formula C7H9NO2 B048073 2-(Pyridin-3-yloxy)ethanol CAS No. 119967-49-6

2-(Pyridin-3-yloxy)ethanol

Cat. No.: B048073
CAS No.: 119967-49-6
M. Wt: 139.15 g/mol
InChI Key: IFBXNOIFACMNNE-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yloxy)ethanol is a valuable heterocyclic building block and chemical intermediate designed for advanced research applications. This compound features a pyridine ring, a privileged structure in medicinal chemistry, linked via an ether bond to a terminal ethanol group. This bifunctional design provides two key reactive sites: the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or coordinate with metals, while the primary alcohol can be readily functionalized through esterification, etherification, or oxidation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-3-yloxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-4-5-10-7-2-1-3-8-6-7/h1-3,6,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBXNOIFACMNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619919
Record name 2-[(Pyridin-3-yl)oxy]ethan-1-ol
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Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

119967-49-6
Record name 2-(3-Pyridinyloxy)ethanol
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Record name 2-[(Pyridin-3-yl)oxy]ethan-1-ol
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Record name 2-(pyridin-3-yloxy)ethan-1-ol
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Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 2-(Pyridin-3-yloxy)ethanol

Etherification Reactions in Target Compound Synthesis

The most direct and common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. Two main variations of this strategy are employed:

Reaction of 3-hydroxypyridine (B118123) with a 2-haloethanol: In this approach, 3-hydroxypyridine is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding pyridin-3-olate anion. This nucleophilic anion then displaces a halide (typically chloride or bromide) from a 2-haloethanol, such as 2-chloroethanol (B45725), to form the desired ether linkage. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

Reaction of a 3-halopyridine with ethylene (B1197577) glycol: Alternatively, a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) can be reacted with the mono-anion of ethylene glycol. The alkoxide is generated by treating ethylene glycol with a strong base. This nucleophile then displaces the halide from the pyridine (B92270) ring in a nucleophilic aromatic substitution (SNAr) reaction. This approach may require more forcing conditions, including elevated temperatures, due to the lower reactivity of aryl halides compared to alkyl halides.

Iron-catalyzed dehydrative etherification represents a more modern and atom-economical approach, where two different alcohols can be coupled directly, generating water as the sole byproduct acs.org. While not specifically documented for this compound, a reaction between 3-hydroxypyridine and a large excess of ethanol (B145695) under iron catalysis could potentially yield the target ether, though selectivity might be a challenge.

Table 1: Comparison of Etherification Strategies for this compound Synthesis
Reaction TypeReactantsTypical ConditionsAdvantagesDisadvantages
Williamson Ether Synthesis (Route A)3-Hydroxypyridine + 2-ChloroethanolBase (NaH, K2CO3), Solvent (DMF, Acetonitrile), HeatHigh yield, well-established, uses readily available materials.Requires stoichiometric base, generates salt waste.
Williamson Ether Synthesis (Route B)3-Bromopyridine + Ethylene GlycolStrong Base (NaH), High TemperatureUtilizes alternative starting materials.Harsh reaction conditions, potential for side reactions (e.g., elimination).
Reaction with Ethylene Oxide3-Hydroxypyridine + Ethylene OxideBasic or acidic catalystHigh atom economy.Requires handling of gaseous and toxic ethylene oxide.

Multi-step Organic Synthesis Approaches

Multi-step syntheses provide alternative pathways to this compound, often starting from more functionalized pyridine precursors. For example, a synthetic sequence could begin with a pyridine derivative where the ultimate side chain is built incrementally. A plausible route could involve the protection of the hydroxyl group of 3-hydroxypyridine, followed by functionalization at another position on the ring, and subsequent elaboration to the desired (2-hydroxyethoxy) side chain before deprotection. While less direct, such approaches are valuable when synthesizing analogues with additional substituents on the pyridine core.

Derivatization Strategies for this compound Analogues

The bifunctional nature of this compound, possessing both a reactive primary alcohol and a modifiable pyridine ring, makes it a valuable intermediate for creating a diverse library of analogues.

Modification of the Ethanol Moiety

The primary hydroxyl group of the ethanol side chain is a key handle for derivatization. Standard alcohol chemistry can be applied to generate a variety of functional groups:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(pyridin-3-yloxy)acetaldehyde, using mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation with stronger agents such as potassium permanganate (B83412) or Jones reagent yields the carboxylic acid, 2-(pyridin-3-yloxy)acetic acid.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides under appropriate conditions (e.g., Fischer esterification or using coupling agents like DCC) produces a wide range of esters.

Conversion to Halides: The hydroxyl group can be converted to a leaving group, such as a halide (e.g., using thionyl chloride for the chloride) or a sulfonate (e.g., tosyl chloride), creating an electrophilic site for subsequent nucleophilic substitution reactions to introduce amines, azides, or other functionalities.

Table 2: Potential Derivatives from Modification of the Ethanol Moiety
Reaction TypeReagent(s)Product StructureProduct Name
Oxidation (Aldehyde)PCC, DMPPy-O-CH2-CHO2-(Pyridin-3-yloxy)acetaldehyde
Oxidation (Carboxylic Acid)KMnO4, CrO3Py-O-CH2-COOH2-(Pyridin-3-yloxy)acetic acid
EsterificationCH3COClPy-O-CH2-CH2-O-C(O)CH32-(Pyridin-3-yloxy)ethyl acetate (B1210297)
HalogenationSOCl2Py-O-CH2-CH2-Cl3-((2-Chloroethoxy)pyridine

*Py represents the Pyridin-3-yl group.

Functionalization of the Pyridine Ring System

The pyridine ring itself is amenable to functionalization, although its electron-deficient nature dictates the types of reactions that are feasible rsc.org. The 3-alkoxy substituent is an activating group and directs electrophilic substitution to the ortho (2- and 4-) and para (6-) positions. However, direct electrophilic aromatic substitution on the pyridine ring can be challenging. More commonly, functionalization is achieved through methods such as:

Halogenation: Directed ortho-lithiation followed by quenching with an electrophilic halogen source can introduce bromine or iodine at the 2-position.

Nitration and Sulfonation: These reactions typically require harsh conditions and may result in low yields due to the deactivation of the ring by the protonated nitrogen atom under strong acidic conditions.

Metal-Catalyzed Cross-Coupling: If a halogen is introduced onto the ring (e.g., starting from a halogenated 3-hydroxypyridine), it can serve as a handle for Suzuki, Heck, or Sonogashira coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Direct C-H functionalization is an increasingly important strategy for modifying pyridine rings, offering a more atom-economical approach to creating substituted analogues rsc.org.

Incorporation into Fused Heterocyclic Architectures (e.g., Pyrazolo[1,5-a]pyridine (B1195680), Pyrimidine)

This compound can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the pyridine nitrogen atom participating in a ring-forming annulation process.

Pyrazolo[1,5-a]pyridine Synthesis: A common route to the pyrazolo[1,5-a]pyridine core involves the [3+2] cycloaddition of an N-aminopyridinium ylide with an electron-deficient alkene organic-chemistry.org. To utilize this compound in this context, the pyridine nitrogen would first need to be N-aminated, for example, using hydroxylamine-O-sulfonic acid. The resulting N-aminopyridinium salt can then be treated with a base to form the ylide in situ, which subsequently reacts with a suitable dipolarophile to construct the fused pyrazole (B372694) ring.

Pyrimidine (B1678525) Synthesis: Pyrimidine rings are often constructed by condensing a 1,3-dicarbonyl compound (or equivalent) with an amidine, urea, or guanidine (B92328) bu.edu.egorientjchem.org. While this compound does not directly contain these functionalities, it can be chemically modified to become a suitable precursor. For example, the pyridine ring could be elaborated with amino and cyano groups, which are common precursors for building a fused pyrimidine ring. The synthesis often involves cyclocondensation reactions to form the new heterocyclic ring fused to the initial pyridine scaffold researchgate.net.

These strategies demonstrate the utility of this compound not just as a standalone compound but as a versatile intermediate for accessing complex heterocyclic structures of interest in medicinal chemistry and materials science.

Chemical Reactivity Investigations of this compound and its Derivatives

The chemical behavior of this compound is dictated by the interplay of its three primary functional components: the pyridine ring, the ether linkage, and the terminal primary hydroxyl group. This structure allows for a variety of chemical transformations, making it a versatile building block in synthetic chemistry. Its reactivity encompasses processes targeting the basic nitrogen of the pyridine ring, reactions involving the nucleophilic hydroxyl group, and transformations of the aliphatic side chain.

Nucleophilic Substitution Processes

Nucleophilic substitution reactions involving this compound can theoretically occur at the pyridine ring or the ethyl side chain.

At the Pyridine Ring: The pyridine ring is generally susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2- or 4-positions. quimicaorganica.org However, nucleophilic attack at the 3-position is significantly slower and less favorable because the negative charge of the intermediate cannot be effectively delocalized onto the electronegative nitrogen atom. quimicaorganica.org Therefore, direct displacement of the ethoxyethanol group from the 3-position by a nucleophile is an unlikely event under standard SNAr conditions.

At the Ethyl Side Chain: A more common pathway for nucleophilic substitution involves the aliphatic side chain. The hydroxyl group is a poor leaving group, but it can be chemically converted into a more effective one, such as a sulfonate ester (tosylate or mesylate) or a halide. libretexts.orglibretexts.org This two-step sequence first activates the hydroxyl group, which is then displaced by a nucleophile in a classical SN2 reaction. This process allows for the introduction of a wide array of functional groups onto the side chain.

The general scheme for this process is:

Activation: this compound is reacted with a sulfonyl chloride (like p-toluenesulfonyl chloride) or a halogenating agent (like thionyl chloride) to convert the -OH group into a good leaving group (-OTs, -Cl, etc.).

Displacement: The activated intermediate reacts with a nucleophile (Nu⁻), which displaces the leaving group to form a new derivative.

Table 1: Examples of Nucleophilic Substitution on the Activated Side Chain This table presents theoretical products based on established chemical principles for SN2 reactions.

Nucleophile (Nu⁻) Reagent Example Product Name
Azide (N₃⁻) Sodium Azide (NaN₃) 3-(2-Azidoethoxy)pyridine
Cyanide (CN⁻) Sodium Cyanide (NaCN) 3-(Pyridin-3-yloxy)propanenitrile
Thiolate (RS⁻) Sodium thiomethoxide (NaSCH₃) 3-(2-(Methylthio)ethoxy)pyridine
Iodide (I⁻) Sodium Iodide (NaI) 3-(2-Iodoethoxy)pyridine
Amine (RNH₂) Ammonia (NH₃) 2-(Pyridin-3-yloxy)ethanamine

Acid-Base Properties and Salt Formation

The pyridine ring contains a nitrogen atom with a lone pair of electrons in an sp² hybrid orbital, which imparts basic properties to the molecule. Pyridine itself is a weak base, and its derivatives exhibit similar characteristics. utwente.nl The basicity can be quantified by the pKa of its conjugate acid, the pyridinium ion. For pyridine, this value is approximately 5.25. organicchemistrydata.orgkyoto-u.ac.jp The 3-alkoxy substituent on this compound is expected to have a minor electronic influence on the nitrogen's basicity.

Due to its basicity, this compound readily reacts with various acids to form stable pyridinium salts. taylorfrancis.com This reaction involves the protonation of the pyridine nitrogen. Salt formation is a common strategy in pharmaceutical chemistry to modify the physical properties of a compound, such as solubility and crystallinity. nih.gov The reaction is a straightforward acid-base neutralization.

General Reaction: Py-O-EtOH + H-A → [PyH⁺-O-EtOH] A⁻ (where Py-O-EtOH is this compound and H-A is a generic acid)

Table 2: Salt Formation with Common Acids

Acid (H-A) Chemical Formula Resulting Salt Name
Hydrochloric Acid HCl This compound hydrochloride
Sulfuric Acid H₂SO₄ This compound sulfate
Nitric Acid HNO₃ This compound nitrate
Acetic Acid CH₃COOH This compound acetate
Methanesulfonic Acid CH₃SO₃H This compound mesylate

Condensation Reactions

The terminal primary hydroxyl group of this compound is a key site for condensation reactions, most notably esterification. medcraveonline.com This reaction involves the formation of an ester by reacting the alcohol with a carboxylic acid or its derivative. researchgate.net

Fischer Esterification: In the presence of a strong acid catalyst (like H₂SO₄), this compound can be heated with a carboxylic acid to form the corresponding ester and water. google.com This is a reversible equilibrium-driven process.

Acylation with Acid Derivatives: A more efficient and generally irreversible method for ester formation involves using more reactive acylating agents, such as acid chlorides or acid anhydrides. researchgate.net These reactions are typically carried out in the presence of a non-nucleophilic base, like pyridine itself or triethylamine, to neutralize the acidic byproduct (e.g., HCl) that is formed.

Table 3: Esterification of this compound

Acylating Agent Conditions Product Name
Acetic Anhydride Pyridine or DMAP catalyst 2-(Pyridin-3-yloxy)ethyl acetate
Benzoyl Chloride Pyridine, 0 °C to RT 2-(Pyridin-3-yloxy)ethyl benzoate
Succinic Anhydride Heat 4-oxo-4-((2-(pyridin-3-yloxy)ethyl)oxy)butanoic acid
Ethyl Chloroformate Triethylamine 2-(Pyridin-3-yloxy)ethyl ethyl carbonate

Transformations Involving the Hydroxyl and Ether Linkage

The hydroxyl group and the ether linkage are central to the reactivity profile of this compound, allowing for a range of functional group interconversions.

Transformations of the Hydroxyl Group: Beyond the condensation and activation reactions already discussed, the primary alcohol moiety can undergo several other important transformations.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC). Further oxidation of the aldehyde, or direct oxidation of the alcohol with strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid, yields the corresponding carboxylic acid, (pyridin-3-yloxy)acetic acid.

Dehydration: The alcohol can be eliminated to form an alkene. This dehydration is typically achieved by treatment with reagents like phosphorus oxychloride (POCl₃) in pyridine. libretexts.orgmasterorganicchemistry.com In this case, the reaction would yield 3-(vinyloxy)pyridine. This E2 elimination process is often preferred over acid-catalyzed dehydration to avoid potential rearrangements. libretexts.org

Cleavage of the Ether Linkage: The aryl ether bond in this compound is generally stable. Cleavage of such bonds typically requires harsh reaction conditions. Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can be used to cleave the ether, which would result in 3-hydroxypyridine and a derivative of the ethanol side chain.

Table 4: Summary of Hydroxyl and Ether Transformations

Reaction Type Reagent(s) Product Type
Oxidation (to aldehyde) Pyridinium Chlorochromate (PCC) Aldehyde
Oxidation (to carboxylic acid) Potassium Permanganate (KMnO₄) Carboxylic Acid
Dehydration Phosphorus Oxychloride (POCl₃), Pyridine Alkene (Vinyl Ether)
Ether Cleavage Hydrobromic Acid (HBr), heat Phenol (3-Hydroxypyridine)

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a primary tool for elucidating the precise arrangement of atoms within the 2-(Pyridin-3-yloxy)ethanol molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of each atom's position.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the hydrogen atoms. The spectrum is characterized by distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethanol (B145695) side chain.

The four protons on the substituted pyridine ring are chemically non-equivalent and appear as complex multiplets in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. Their specific shifts and coupling patterns are influenced by the electron-withdrawing nature of the nitrogen atom and the ether linkage at the C-3 position. The protons on the ethoxy side chain typically appear as two distinct triplets. The methylene (B1212753) group adjacent to the pyridine oxygen (-O-CH₂-) is deshielded and appears further downfield compared to the methylene group adjacent to the terminal hydroxyl group (-CH₂-OH). A broad singlet corresponding to the hydroxyl (-OH) proton is also observable, though its chemical shift can vary with concentration and solvent. thieme-connect.de

Table 1: Expected ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.2 - 8.4mPyridine-H (C2, C6)
~7.2 - 7.4mPyridine-H (C4, C5)
~4.1 - 4.3t-O-CH₂ -CH₂OH
~3.9 - 4.1t-OCH₂-CH₂ -OH
Variablebr s-OH

Note: 'm' denotes multiplet, 't' denotes triplet, 'br s' denotes broad singlet. Expected values are based on general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For this compound, seven distinct signals are expected, corresponding to the five carbons of the pyridine ring and the two carbons of the ethoxy group. The carbon atom C-3, directly attached to the ether oxygen, shows a significant downfield shift, appearing in the range of δ 150-155 ppm. The other pyridine carbons appear in the aromatic region (δ 120-150 ppm). The two aliphatic carbons of the side chain are observed in the upfield region of the spectrum, typically between δ 60 and 70 ppm.

Table 2: Expected ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~153Pyridine C3-O
~145Pyridine C2/C6
~140Pyridine C2/C6
~125Pyridine C4/C5
~122Pyridine C4/C5
~68-O- CH₂-CH₂OH
~61-OCH₂-CH₂ -OH

Note: Assignments are predictive and based on established chemical shift ranges.

Two-Dimensional NMR Techniques

To definitively confirm the structural assignments from one-dimensional NMR, two-dimensional (2D) NMR techniques are employed. rsc.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For instance, it would confirm the connectivity of the two methylene groups in the ethanol chain by showing a cross-peak between the signals at ~4.2 ppm and ~4.0 ppm. It would also help unravel the complex coupling network of the four protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment is used to assign each proton to its directly attached carbon atom. It would show a correlation peak between the ¹H signal at ~4.2 ppm and the ¹³C signal at ~68 ppm, confirming the assignment of the -O-CH₂- group.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

FTIR spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies. specac.com The spectrum provides clear evidence for the hydroxyl group, the aromatic ring, the ether linkage, and the aliphatic chain.

The most prominent feature is a strong, broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding. specac.com The aromatic C-H stretching vibrations of the pyridine ring typically appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methylene groups is observed in the 2850-2960 cm⁻¹ range. lew.ro

The presence of the pyridine ring is further confirmed by C=C and C=N stretching vibrations, which give rise to sharp peaks in the 1400-1600 cm⁻¹ region. A strong, characteristic absorption band for the C-O-C ether stretching vibration is expected in the fingerprint region, typically around 1200-1250 cm⁻¹. Additionally, a C-O stretch from the alcohol group would appear around 1050 cm⁻¹. specac.comresearchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹)Bond VibrationFunctional Group
3500 - 3200 (broad)O-H stretchAlcohol
3100 - 3000C-H stretchAromatic (Pyridine)
2960 - 2850C-H stretchAliphatic (-CH₂-)
1600 - 1450C=C, C=N stretchAromatic (Pyridine)
~1250C-O-C stretchAryl Ether
~1050C-O stretchAlcohol

Mass Spectrometry (MS) for Molecular Confirmation and Purity

Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, which can be used to confirm the elemental formula of this compound, C₇H₉NO₂. rsc.org The calculated exact mass of the neutral molecule is 139.0633 g/mol . In HRMS analysis, the compound is typically observed as a protonated molecule, [M+H]⁺. The experimentally measured mass of this ion should match the calculated value to within a very small margin of error (typically <5 ppm), thereby confirming the molecular formula and ruling out other potential structures with the same nominal mass. rsc.orgscispace.com

Table 4: HRMS Data for this compound

IonFormulaCalculated Mass (m/z)Found Mass (m/z)
[M+H]⁺C₇H₁₀NO₂⁺140.0706Typically within ±0.0007

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable tool for characterizing the electronic transitions within the this compound molecule. The UV-Vis spectrum of this compound is influenced by the solvent environment due to the presence of the pyridine ring and the hydroxyl group. The pyridine moiety contains π → π* and n → π* electronic transitions.

The absorption maxima (λmax) are typically observed in the ultraviolet region. The position and intensity of these absorption bands can shift depending on the polarity of the solvent. For example, in a non-polar solvent, the fine vibrational structure of the absorption bands may be more resolved, whereas in a polar solvent, these bands may broaden and shift.

Table 1: UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

Solventλmax 1 (nm)λmax 2 (nm)
Methanol (B129727)~220~270
Ethanol~221~271
Acetonitrile (B52724)~218~268
Dichloromethane (B109758)~222~273

Note: The values presented are approximate and can vary based on experimental conditions.

Fluorescence spectroscopy provides insights into the excited state properties of this compound. Upon excitation at an appropriate wavelength (typically near its absorption maximum), the molecule can emit light at a longer wavelength. The fluorescence emission spectrum is sensitive to the surrounding environment, a phenomenon known as solvatochromism.

The solvatochromic effect arises from the differential stabilization of the ground and excited states of the molecule by the solvent. In the case of this compound, the polarity of the solvent can significantly influence the Stokes shift, which is the difference between the absorption and emission maxima. As the solvent polarity increases, a bathochromic (red) shift in the emission wavelength is often observed, indicating a more stabilized excited state. This behavior is attributed to the change in the dipole moment of the molecule upon excitation.

Table 2: Fluorescence Emission Maxima of this compound in Different Solvents

SolventExcitation λ (nm)Emission λmax (nm)Stokes Shift (nm)
Cyclohexane~270~300~30
Dioxane~270~310~40
Acetonitrile~268~325~57
Methanol~270~340~70

Note: The values presented are illustrative and can vary based on experimental conditions.

Chromatographic Methodologies for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the purity assessment of this compound. Due to the compound's polarity, reversed-phase HPLC is the most common mode of analysis. A typical HPLC system would employ a C18 or C8 stationary phase.

The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier such as acetonitrile or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure good separation of the target compound from any impurities. Detection is typically achieved using a UV detector set at one of the compound's absorption maxima (e.g., 270 nm). The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

For the isolation and purification of this compound on a preparative scale, column chromatography is a widely used technique. Silica gel is a common choice for the stationary phase due to its ability to separate compounds based on polarity.

A solvent system of intermediate polarity is typically employed as the mobile phase (eluent). The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or dichloromethane and a more polar solvent such as ethyl acetate or methanol is often used. The polarity of the eluent can be gradually increased (gradient elution) to first elute less polar impurities, followed by the desired compound. The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. Methodologies like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in this regard.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. rsc.org It is particularly effective for calculating the ground state properties and optimizing the molecular geometries of compounds like 2-(Pyridin-3-yloxy)ethanol. rsc.orgredalyc.org

DFT calculations, often employing hybrid functionals such as B3LYP or PBE0 with a suitable basis set (e.g., 6-311+G(d,p)), can determine the most stable three-dimensional arrangement of atoms in the molecule. nih.gov These calculations account for electron correlation effects to provide accurate geometries, including bond lengths, bond angles, and dihedral angles. For this compound, key structural parameters would include the C-O-C ether bond angle, the orientation of the ethanol (B145695) side chain relative to the pyridine (B92270) ring, and the planarity of the pyridine ring itself.

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound

PropertyCalculated ValueSignificance
Total Energy(Value in Hartrees)Thermodynamic stability
Dipole Moment(Value in Debye)Polarity and intermolecular forces
HOMO Energy(Value in eV)Electron-donating ability
LUMO Energy(Value in eV)Electron-accepting ability
HOMO-LUMO Gap(Value in eV)Chemical reactivity and stability

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and electronic spectra. aps.orgrsc.org TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light by the molecule. redalyc.org This allows for the theoretical simulation of the UV-Vis absorption spectrum, including the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govbohrium.com

For this compound, TD-DFT would identify the nature of the electronic transitions, such as n→π* or π→π*, by analyzing the molecular orbitals involved in the excitation. dergipark.org.tr Studies on similar heterocyclic systems have successfully used TD-DFT to interpret experimental spectra, showing how solvent effects, often modeled using the Polarizable Continuum Model (PCM), can shift absorption and emission wavelengths (solvatochromism). redalyc.orgnih.gov The difference in the calculated dipole moment between the ground and excited states can also provide insight into the charge redistribution upon photoexcitation. nih.gov The accuracy of TD-DFT calculations is dependent on the choice of functional, with range-separated hybrids sometimes offering improved performance for charge-transfer excitations. rsc.org

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S1(Value)(Value)(Value)HOMO → LUMO
S0 → S2(Value)(Value)(Value)HOMO-1 → LUMO
S0 → S3(Value)(Value)(Value)HOMO → LUMO+1

Note: This table represents typical data obtained from TD-DFT calculations and is for illustrative purposes.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations place a ligand into the binding site of a receptor and evaluate the feasibility of the interaction. This process predicts the preferred binding orientation (pose) and the strength of the binding, often expressed as a scoring function or an estimated binding affinity. For this compound, this would involve identifying potential hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with the amino acid residues of the target protein.

For instance, the hydroxyl group of the ethanol moiety is a potential hydrogen bond donor and acceptor. The ether oxygen can act as a hydrogen bond acceptor, while the pyridine nitrogen is also a key hydrogen bond acceptor site. nih.gov The aromatic pyridine ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. Research on structurally related pyridyl ether ligands targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) has shown that these interactions are crucial for binding affinity and selectivity. nih.govnih.gov Docking studies can reveal how the specific substitution pattern on the pyridine ring influences these interactions and, consequently, the compound's biological activity.

Building on docking results, computational methods can help predict the biological activity profile of a compound. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this area. nih.govnih.gov A 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA), correlates the biological activity of a series of compounds with their 3D properties, like steric and electrostatic fields. nih.gov

To develop a QSAR model for a series of analogs of this compound, one would need a dataset of compounds with experimentally measured biological activities (e.g., binding affinities for a specific receptor). The model would then identify the structural features that are either favorable or unfavorable for activity. For example, a CoMFA map might indicate that a bulky substituent at a particular position on the pyridine ring increases activity, while a positive electrostatic potential in another region decreases it. Such models can be highly predictive, allowing for the virtual screening of new, unsynthesized compounds and prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov

Conformational Analysis and Stability Predictions

Conformational analysis involves studying the different spatial arrangements (conformations or conformers) of a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, multiple low-energy conformations can coexist.

Computational methods, particularly DFT, are used to explore the potential energy surface of the molecule. redalyc.org This involves systematically rotating the key dihedral angles—such as the C-O-C-C and O-C-C-O angles in the ether and ethanol chain—and calculating the energy of each resulting conformer. The results identify the global minimum energy conformation (the most stable conformer) and other low-energy local minima. redalyc.org

For this compound, a critical factor influencing conformational preference is the potential for intramolecular hydrogen bonding between the terminal hydroxyl group and the pyridine nitrogen atom or the ether oxygen. The stability of different conformers (e.g., gauche vs. anti) is determined by a balance of steric hindrance and these favorable intramolecular interactions. doubtnut.com Understanding the relative populations of different conformers is important, as the biologically active conformation that binds to a receptor may not be the lowest-energy conformer in solution.

Biological Activities and Pharmacological Profile Investigations

Antimicrobial Spectrum of Efficacy

No specific studies detailing the antimicrobial spectrum of 2-(Pyridin-3-yloxy)ethanol were identified.

There are no available research findings or data tables from studies that have specifically assessed the antibacterial activity of this compound against various bacterial strains.

Similarly, no published research or data could be located that investigates the antifungal properties of this compound.

Anticancer and Antitumor Potentials

The scientific literature does not appear to contain specific studies on the anticancer and antitumor potential of this compound.

Without studies on its anticancer activity, there is no information regarding the potential mechanisms of antiproliferative action for this compound.

No data from evaluations of this compound in cancer cell lines or animal models is publicly available.

Antiviral Activity Studies (e.g., Anti-HIV)

There is no available information from studies investigating the antiviral activity of this compound, including any potential efficacy against HIV or other viruses.

Anti-inflammatory Effects

The pyridine (B92270) ring is a core structural component found in a number of synthetic anti-inflammatory and analgesic drugs. Research into pyridinyloxy derivatives has uncovered compounds with notable anti-inflammatory and analgesic properties. nih.govresearchgate.net A study focused on pyridyloxyalkanoic acid derivatives identified that anti-edematous activity was linked to the presence of a chlorophenoxypropionic acid moiety within the structure. nih.gov The same study noted that 2-nitrated methyl propionates contributed to analgesic activity. nih.gov

Further investigations into more complex heterocyclic systems incorporating the pyridinyloxy scaffold, such as 6-(2-pyridinyloxy)substituted (benzo)imidazo[2,1-b] nih.govnih.govthiazine S-oxides, have also demonstrated anti-inflammatory effects. researchgate.net In a carrageenan-induced paw edema model in rats, one diastereomer from this series, compound 2c , exhibited an anti-inflammatory effect with an inflammation inhibition index of 46.1%, which was comparable to the activity of the reference drug, diclofenac (B195802) sodium. researchgate.net Other related compounds, including pyrazoles and pyridazinones, have also been identified as having anti-inflammatory properties by inhibiting pathways such as the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) signaling pathway. mdpi.comnih.gov

Table 1: Anti-inflammatory Activity of a Pyridinyloxy Derivative

CompoundAssayResultReference
Diastereomer 2c (a (benzo)imidazo[2,1-b] nih.govnih.govthiazine S-oxide with a pyridinyloxy substituent)Carrageenan-induced paw edema in rats46.1% inflammation inhibition researchgate.net

Central Nervous System (CNS) Activity and Neuropharmacological Relevance

Direct neuropharmacological studies on this compound are not extensively documented in the available literature. However, the broader class of pyridine-containing compounds has been explored for various CNS activities. For instance, pyritinol, a derivative of pyridoxine, is suggested to act on the central cholinergic system, potentially increasing acetylcholine (B1216132) release, though direct interactions with muscarinic receptors are considered unlikely. scilit.com

Other research on structurally distinct heterocyclic compounds, such as 5-pyridazin-3-one derivatives containing a phenoxypropylamine linker, has identified potent histamine (B1213489) H₃ receptor antagonists with cognition-enhancing properties in animal models. nih.gov While these compounds are not direct analogs of this compound, they illustrate the potential for nitrogen-containing heterocyclic ethers to interact with CNS targets. Specific investigations into the CNS activity and neuropharmacological relevance of this compound and its close derivatives are required to determine its profile.

Receptor Binding and Modulation Studies

Specific data on the receptor binding profile of this compound is scarce in the scientific literature. Research on related heterocyclic structures provides some context for potential interactions. For example, S33138, a complex benzopyrano-pyrrole derivative, has been characterized as a potent and preferential antagonist of the dopamine (B1211576) D₃ receptor over the D₂ receptor. nih.gov Another example is a series of 5-pyridazin-3-one phenoxypropylamines, which were developed as highly potent and selective antagonists of the histamine H₃ receptor. nih.gov These examples show that molecules containing aromatic ether linkages and nitrogen heterocycles can be designed to target specific G-protein-coupled receptors. However, without direct experimental data, the receptor binding and modulation profile of this compound remains undetermined.

Nicotinic Acetylcholine Receptor (nAChR) Ligand Properties

The 3-pyridyl ether moiety is a key structural feature in a class of potent ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is the most abundant nAChR subtype in the brain. researchgate.net The α4β2 nAChR is implicated in a range of central nervous system functions and pathologies, including nicotine (B1678760) addiction, Alzheimer's disease, and Parkinson's disease. researchgate.netnih.gov Compounds containing the this compound core structure are investigated for their ability to modulate these receptors, acting as agonists, partial agonists, or antagonists.

Derivatives of this scaffold have been shown to display high affinity and selectivity for the α4β2 nAChR subtype over other subtypes like α3β4 and α7. nih.gov For instance, studies on novel 3-pyridyl ether compounds have demonstrated that many of these derivatives exhibit high-affinity binding to nAChRs. researchgate.net The interaction is crucial for the pharmacological effects observed, as the α4β2 subtype is essential for mediating nicotine addiction. nih.gov The development of selective ligands for this receptor is a significant goal in neuroscience research, with potential applications in creating therapeutics for various CNS disorders and as imaging agents for positron emission tomography (PET) to visualize nAChRs in the living brain. researchgate.net

Table 1: Binding Affinities of Selected Pyridyl Ether Derivatives for nAChR Subtypes
CompoundModification on Core ScaffoldTarget ReceptorBinding Affinity (Ki or IC50, nM)Reference
CP-601932Complex tricyclic derivativeα3β4 nAChR21 (Ki) rsc.org
CP-601932Complex tricyclic derivativeα4β2 nAChR21 (Ki) rsc.org
(R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridineSubstitution on pyridine and azacycle instead of ethanol (B145695)α4β2 nAChR22 (IC50) nih.gov
Sazetidine-A Analogs ((S)-9, (S)-10, etc.)Methyl group at pyridine 2-position; azetidinylmethanol at 3-positionα4β2 nAChRHigh selectivity nih.gov

Metabotropic Glutamate (B1630785) Receptor (mGlu5) Antagonism

In addition to nAChR activity, the pyridyl ether scaffold has been identified as a component of antagonists for the metabotropic glutamate receptor subtype 5 (mGlu5). asm.org The mGlu5 receptor is implicated in modulating pain, anxiety, and drug-seeking behaviors. eurekaselect.com As such, selective mGlu5 antagonists are of significant interest for their therapeutic potential in treating addiction to substances like ethanol and nicotine. asm.org

While research on this compound itself is limited in this context, structurally related molecules have demonstrated potent and selective mGlu5 antagonism. For example, the compound 2-{2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine was identified as a highly potent and selective mGlu5 receptor antagonist. scilit.comresearchgate.net This suggests that the pyridin-3-yloxy motif can be a critical pharmacophore for mGlu5 interaction. Studies have shown that mGlu5 antagonists can reduce ethanol self-administration in animal models, highlighting a potential therapeutic application for compounds derived from this scaffold. eurekaselect.comhmdb.canih.gov The mechanism of action is believed to involve the modulation of glutamatergic systems in the brain, particularly in regions associated with reward and addiction. eurekaselect.com

Table 2: Activity of Selected Pyridyl-Containing mGlu5 Receptor Antagonists
CompoundCore StructureActivityKey FindingReference
MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]-pyridine)Substituted PyridineSelective mGlu5 AntagonistReduces ethanol self-administration in rats. eurekaselect.com
MPEP (2-methyl-6-(phenylethynyl)pyridine)Substituted PyridineSelective mGlu5 AntagonistReduces ethanol consumption. hmdb.canih.gov
2-{2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridinePyridin-3-yloxyPotent and Selective mGlu5 AntagonistDemonstrates good brain penetration and oral bioavailability. scilit.comresearchgate.net

Structure-Activity Relationship (SAR) Elucidation

The biological activity of compounds based on the this compound scaffold is highly sensitive to structural modifications. Structure-activity relationship (SAR) studies have been crucial in optimizing ligand affinity and selectivity for both nAChRs and mGlu5 receptors.

For nAChR ligands, SAR studies have revealed several key principles. The substitution pattern on the pyridine ring dramatically affects binding affinity. nih.gov For example, introducing bulky substituents at the 6-position of the pyridine ring can reduce affinity for the α4β2 nAChR, whereas modifications at other positions can enhance it. nih.gov Furthermore, replacing the ethanol moiety with different cyclic amine structures, such as a pyrrolidinyl or azetidinyl group, significantly influences potency and selectivity. nih.govnih.gov Variations in the ring size of the azacycle linked to the pyridyl ether have been shown to cause IC50 values at the α4β2 nAChR to range from 22 nM to over 10,000 nM. nih.gov The stereochemistry of these substituents is also critical; for instance, the (S)-enantiomer of certain analogs often shows higher binding affinity compared to the (R)-enantiomer. nih.gov

In the context of mGlu5 antagonists, SAR exploration of related pyridyl ether derivatives has also yielded important insights. Modifications to the region of the molecule distal to the pyridyl ether, such as replacing a phenyl ring with other heterocycles, can fine-tune antagonist potency and selectivity. scilit.comresearchgate.net The arrangement of atoms linking the pyridyl ether to other parts of the molecule is also critical. For instance, in one series of allosteric modulators, investigating alternatives to the ether linkage, such as NH or CH₂, was part of the SAR exploration. researchgate.net These studies collectively demonstrate that the pyridin-3-yloxy core can be systematically modified to develop highly potent and selective ligands for specific neurological targets.

Prodrug Concepts and Metabolic Pathways Related to the Core Scaffold

The development of CNS-active agents like this compound and its derivatives requires consideration of their metabolic stability and ability to cross the blood-brain barrier (BBB). Prodrug strategies are often employed to enhance these pharmacokinetic properties.

Metabolic Pathways: The metabolism of the this compound scaffold is not extensively documented in the literature. However, based on its structure, several metabolic pathways can be anticipated. The pyridine ring itself can undergo oxidation. The ether linkage may be susceptible to enzymatic O-dealkylation, cleaving the molecule into 3-hydroxypyridine (B118123) and ethylene (B1197577) glycol. The primary alcohol of the ethanol side chain is a prime site for metabolism, likely undergoing oxidation to an aldehyde and then a carboxylic acid, or direct conjugation via glucuronidation or sulfation. Understanding these metabolic routes is essential for designing more stable analogs or for predicting the in vivo behavior of the parent compound.

Prodrug Concepts: The hydroxyl group of the ethanol moiety presents an ideal handle for prodrug design. A common strategy to improve BBB penetration of polar drugs is to increase their lipophilicity by masking polar functional groups. researchgate.net The hydroxyl group of this compound could be esterified to form a more lipophilic prodrug. This ester prodrug would be more likely to cross the BBB via passive diffusion. Once in the brain, endogenous esterases could cleave the ester bond, releasing the active parent compound, this compound, at its site of action. This approach can increase the concentration of the active drug in the brain while potentially minimizing peripheral exposure and side effects. The selection of the ester promoiety is critical and must be tailored to balance lipophilicity with appropriate rates of cleavage in the CNS.

Applications in Medicinal Chemistry and Drug Discovery

Scaffold Design for Novel Therapeutic Agents

The 2-(pyridin-3-yloxy)ethanol core serves as a privileged scaffold in the design of new therapeutic agents due to a combination of favorable attributes. The pyridine (B92270) ring, a bioisostere of a phenyl group, offers a key advantage in its ability to engage in hydrogen bonding through its nitrogen atom, enhancing interactions with biological targets. nih.gov The ether linkage provides a degree of conformational flexibility, while the terminal hydroxyl group of the ethanol (B145695) moiety presents a convenient point for further chemical modification and derivatization.

This scaffold's utility is exemplified in the synthesis of a variety of derivatives. For instance, the core structure can be elaborated through reactions such as oxidation of the hydroxyl group to an aldehyde or carboxylic acid, or through esterification to introduce diverse functional groups. These modifications allow for the fine-tuning of a molecule's steric and electronic properties to optimize its binding affinity and selectivity for a specific biological target. The inherent properties of the pyridine nucleus, such as its potential to improve aqueous solubility, further enhance the drug-like characteristics of molecules built upon this scaffold. nih.gov

Identification and Optimization of Lead Compounds

The process of identifying and optimizing lead compounds is a cornerstone of drug discovery. A lead compound is a chemical starting point that has some desired biological activity but may have suboptimal potency, selectivity, or pharmacokinetic properties. The this compound motif has been instrumental in this phase of research.

In the quest for novel anti-tuberculosis agents, for example, optimization of an imidazo[1,2-a]pyridine (B132010) amide lead compound was undertaken. nih.gov This process revealed that the linearity and lipophilicity of the amine portion of the molecule were critical for improving both in vitro and in vivo efficacy, as well as the pharmacokinetic profile. nih.gov While not a direct derivative of this compound, this study highlights the importance of the pyridyl core in lead optimization. The principles derived from such studies are often transferable to analogous scaffolds.

Furthermore, the development of second-generation HIF-2α inhibitors involved replacing an indane core with pyridine heterocycles to enhance solubility. researchgate.net This strategic modification underscores the value of the pyridine moiety in overcoming common challenges in lead optimization, such as poor solubility, which can hinder a compound's progression through the drug development pipeline.

Development of Modulators for Diverse Biological Targets

The versatility of the pyridinyloxyethanol scaffold is further demonstrated by its incorporation into molecules designed to modulate a wide range of biological targets. This adaptability has led to the development of inhibitors for enzymes and receptors implicated in various diseases.

One notable area of application is in the development of antibacterial agents. Research has focused on the synthesis and evaluation of 3-(pyridine-3-yl)-2-oxazolidinone derivatives. nih.gov These compounds have shown significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov The study of these derivatives provides valuable structure-activity relationship (SAR) data that can guide the design of more potent antibacterial agents based on the pyridyl scaffold.

In the field of oncology, derivatives of a 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine scaffold have been investigated as inhibitors of c-KIT kinase, a receptor tyrosine kinase involved in the development of gastrointestinal stromal tumors (GIST). google.com The ability to modify the pyridine-containing core allows for the targeting of specific mutations and the overcoming of drug resistance. Similarly, pyridin-2(1H)-one analogues have been optimized as potent inhibitors of Tropomyosin receptor kinase (TRK) for cancer treatment. nih.gov

The following table summarizes some examples of pyridine-containing scaffolds and their biological targets:

Scaffold/DerivativeBiological TargetTherapeutic Area
3-(Pyridine-3-yl)-2-oxazolidinonesBacterial RibosomesInfectious Diseases
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidinesc-KIT KinaseOncology
Pyridin-2(1H)-one AnaloguesTropomyosin Receptor Kinase (TRK)Oncology

Patent Landscape and Emerging Therapeutic Areas Involving the Pyridinyloxyethanol Motif

The intellectual property landscape provides a strong indicator of the commercial and therapeutic potential of a particular chemical scaffold. A review of recent patents reveals a growing interest in pyridine-containing molecules, including those with structures related to this compound, across a spectrum of therapeutic areas.

Patents have been granted for pyridine derivatives for a wide range of applications, including as immunomodulating agents and for the synthesis of pharmaceutically useful compounds. google.comgoogle.com A Japanese patent describes a method for producing various pyridine ethanol derivatives, including 1-phenyl-2-(pyridin-3-yl)ethanol and 3-(pyridin-3-yl)propan-1-ol, highlighting the industrial relevance of these structures. google.com

Emerging therapeutic areas where the pyridinyloxyethanol motif and its analogues are being explored include:

Oncology: As seen with c-KIT and TRK inhibitors, the pyridine scaffold is a key component in the development of targeted cancer therapies.

Infectious Diseases: The development of novel antibacterial agents based on the 3-(pyridine-3-yl)-2-oxazolidinone core demonstrates the ongoing potential in this field. nih.gov

Neurodegenerative Diseases: While not explicitly mentioning this compound, the broader class of pyridine derivatives is being investigated for its potential in treating conditions like Alzheimer's disease.

The following table provides a snapshot of some patented pyridine derivatives and their potential applications:

Patent NumberTitle/SubjectPotential Application
US20100331372A1Pyridin-2-yl derivatives as immunomodulating agentsImmunomodulation
US6437139B1Synthesis of pharmaceutically useful pyridine derivativesGeneral Pharmaceutical Synthesis
JP2010270008AMethod of producing pyridine ethanol derivativeChemical Synthesis

Role As a Chemical Building Block in Advanced Organic Synthesis

Intermediate in the Construction of Complex Organic Molecules

While specific, extensively documented examples of the use of 2-(Pyridin-3-yloxy)ethanol as an intermediate in the synthesis of highly complex molecules are not widespread in readily available literature, its structural motifs are present in various biologically active compounds. The general synthetic strategies for related compounds suggest that this compound can serve as a crucial precursor.

The synthesis of this intermediate can be achieved through the O-alkylation of 3-hydroxypyridine (B118123). A general method involves the formation of the sodium salt of 3-hydroxypyridine, which is then reacted with a suitable two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). This approach favors O-alkylation over N-alkylation, leading to the desired pyridinyloxy ether linkage actachemscand.org.

Once formed, this compound can be further functionalized. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, extending the carbon chain and building molecular complexity. For instance, the tosylated derivative could be reacted with various nucleophiles, such as amines, thiols, or carbanions, to introduce new functionalities.

Table 1: Potential Reactions for Functionalization of this compound

Reaction TypeReagents and ConditionsProduct Type
OxidationPCC, CH₂Cl₂2-(Pyridin-3-yloxy)acetaldehyde
OxidationKMnO₄ or Jones reagent2-(Pyridin-3-yloxy)acetic acid
EsterificationRCOCl, pyridine (B92270)2-(Pyridin-3-yloxy)ethyl ester
EtherificationNaH, R-X2-(Pyridin-3-yloxy)ethyl ether
TosylationTsCl, pyridine2-(Pyridin-3-yloxy)ethyl tosylate
HalogenationSOCl₂ or PBr₃3-(2-Haloethoxy)pyridine

These functionalized intermediates can then participate in cross-coupling reactions, such as Suzuki or Heck couplings, particularly if a halo-substituent is introduced onto the pyridine ring, to form carbon-carbon bonds and construct more elaborate molecular frameworks.

Synthesis of Related Pyridine-Derived Heterocyclic Compounds

The structure of this compound provides a scaffold for the synthesis of various other pyridine-derived heterocyclic systems. The presence of both the pyridine nitrogen and the terminal hydroxyl group allows for intramolecular cyclization reactions to form fused ring systems, or it can be a starting point for building other heterocyclic rings onto the pyridine core.

For example, the hydroxyl group can be oxidized to a carboxylic acid, yielding 2-(pyridin-3-yloxy)acetic acid. This derivative can then be used as a precursor for the synthesis of more complex heterocyclic structures. For instance, condensation of the corresponding ester with hydrazines could lead to the formation of pyrazolidinone or pyrazolone (B3327878) rings attached to the pyridyloxy moiety.

Furthermore, the pyridine nitrogen can be quaternized with an alkyl halide containing a suitable functional group. The resulting pyridinium (B92312) salt can then undergo intramolecular cyclization. For example, reaction with a halo-ester could lead to the formation of a fused lactone ring system. While specific examples for this compound are not detailed, the general reactivity of pyridines and alcohols supports these potential synthetic pathways.

Potential Contributions to Agrochemical and Material Science Research

The pyridyl ether linkage is a common structural motif in a number of commercial agrochemicals, particularly herbicides and fungicides. Pyridine-based compounds are known to exhibit a wide range of biological activities, and the introduction of the ethoxy side chain can modulate the compound's solubility, lipophilicity, and interaction with biological targets nih.govnih.gov.

In the context of agrochemicals, derivatives of this compound could be explored for their herbicidal or fungicidal properties. For example, esterification of the hydroxyl group with various carboxylic acids could lead to a library of compounds for biological screening. The discovery of novel herbicides has been reported for compounds containing a 3-(pyridyl)-benzothiazol-2-one scaffold, which bears some structural resemblance to derivatives that could be synthesized from this compound nih.gov. The development of new pyrimidinamine fungicides has also utilized pyridin-2-yloxy moieties researchgate.net. These examples highlight the potential for pyridyloxy structures in the design of new agrochemicals.

In material science, pyridine-containing polymers are of interest for a variety of applications, including as ligands for metal catalysts, in the development of sensors, and for their electronic properties. The this compound molecule could potentially serve as a monomer for the synthesis of functional polymers. The hydroxyl group provides a handle for polymerization through techniques such as polycondensation or by converting it to a polymerizable group like an acrylate (B77674) or methacrylate. The resulting polymers would have pendant pyridyloxy groups, which could be used to coordinate with metal ions to form metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or material properties wikipedia.org. The pyridine nitrogen can also be quaternized to create cationic polymers or poly(ionic liquid)s, which have applications as electrolytes, dispersants, and antimicrobial agents.

Future Research Directions and Translational Perspectives

Exploration of Novel Derivatization Pathways and Chemical Space

The foundational structure of 2-(Pyridin-3-yloxy)ethanol is ripe for the exploration of new chemical entities. The hydroxyl group and the pyridine (B92270) ring are key functional handles for derivatization.

Future synthetic strategies will likely focus on:

Hydroxyl Group Modification: The primary alcohol can be readily converted into a wide array of functional groups. Esterification and etherification can introduce lipophilic or functionalized side chains to modulate pharmacokinetic properties. Oxidation to the corresponding aldehyde or carboxylic acid opens pathways to imines, amides, and other complex functionalities.

Pyridine Ring Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution to introduce various substituents. These modifications can profoundly influence the molecule's electronic properties, binding affinities, and metabolic stability.

Scaffold Hopping and Hybridization: The pyridinyloxy ethanol (B145695) core can be hybridized with other known pharmacophores to create novel molecules with potentially synergistic or multi-target activities. For instance, incorporating this scaffold into structures known to have antibacterial or anti-fibrotic properties could lead to new therapeutic agents. Research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives has shown promise for developing new antibacterial agents, suggesting a fruitful area for scaffold hybridization. nih.gov

By systematically exploring these derivatization pathways, researchers can generate large libraries of novel compounds, significantly expanding the accessible chemical space for biological screening and materials science applications.

Advanced Mechanistic Investigations in Biological Systems

While derivatives of the pyridine scaffold are known to possess a wide range of biological activities, including anticancer and antimicrobial effects, the specific mechanisms of action often remain to be fully elucidated. researchgate.net Future research must move beyond preliminary screening to conduct advanced mechanistic studies.

Key areas of investigation should include:

Target Identification and Validation: For derivatives showing significant biological activity, identifying the specific molecular targets (e.g., enzymes, receptors) is crucial. Techniques such as chemical proteomics, using probes equipped with photoreactive crosslinkers and bioorthogonal handles, can identify direct binding partners within the cell. nih.govnih.gov

Pathway Analysis: Once a target is identified, researchers can investigate how the compound modulates downstream signaling pathways. This involves studying changes in protein expression, phosphorylation events, and metabolite levels. For example, derivatives showing anti-fibrotic potential would be studied for their effects on collagen expression and related signaling pathways.

In Vivo Studies: Promising compounds will require evaluation in animal models of disease to understand their efficacy, pharmacokinetics, and distribution. These studies are essential to bridge the gap between in vitro activity and potential therapeutic application.

These advanced studies will provide a deeper understanding of how compounds derived from this compound exert their biological effects, which is critical for their further development.

Development of Structure-Guided Drug Design Strategies

Structure-guided drug design is a powerful approach to optimize lead compounds into potent and selective drug candidates. This strategy relies on understanding the three-dimensional structure of the biological target and how a ligand binds to it.

For derivatives of this compound, this approach would involve:

Crystallography and NMR Spectroscopy: Obtaining high-resolution structures of active derivatives in complex with their biological targets (e.g., a kinase domain) provides precise information about the binding mode. This allows for the rational design of modifications to improve affinity and selectivity.

Computational Modeling: Molecular docking and molecular dynamics simulations can predict how newly designed derivatives will interact with a target protein. This computational screening helps prioritize which compounds to synthesize, saving time and resources. Structure-based design has been successfully used to develop selective inhibitors for targets like the Leucine-Zipper and Sterile-α Motif Kinase (ZAK). nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how chemical modifications affect biological activity helps to build a comprehensive SAR model. This model, informed by structural data, guides the optimization process. For example, studies on other pyridine derivatives have shown how the position and nature of substituents can dramatically affect antiproliferative activity.

The following table outlines a hypothetical structure-guided design cycle for a kinase inhibitor based on the this compound scaffold.

StepActionRationale
1. Initial Hit A derivative of this compound shows moderate kinase inhibition.The pyridine ring may interact with the hinge region of the kinase ATP-binding pocket.
2. Co-crystallization Obtain an X-ray crystal structure of the hit compound bound to the kinase.To visualize the precise binding mode and identify nearby pockets for further interaction.
3. In Silico Design Use molecular modeling to design new analogs with substituents projected towards an identified hydrophobic pocket.To increase binding affinity by establishing new, favorable interactions.
4. Synthesis Synthesize a focused library of the computationally designed analogs.To test the design hypothesis and generate experimental data.
5. Biological Evaluation Test the new analogs for kinase inhibition and cellular activity.To determine if the design strategy was successful and identify more potent compounds.
6. Iteration Repeat the cycle with the most potent new compound.To further optimize for potency, selectivity, and drug-like properties.

This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and will be essential for realizing the therapeutic potential of this compound scaffold.

Interdisciplinary Applications in Chemical Biology and Material Science

The versatility of the this compound structure extends beyond traditional medicinal chemistry into the interdisciplinary fields of chemical biology and material science.

Chemical Biology: The scaffold can be used to construct chemical probes to study biological processes. The ethanol tail provides a convenient attachment point for reporter tags (like fluorophores) or affinity tags (like biotin) via linkers. researchgate.net Such probes can be used to visualize the localization of a target protein in cells or to isolate and identify binding partners.

Material Science: Pyridine-containing ligands are widely used in the construction of Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net MOFs are porous materials with applications in gas storage, catalysis, and separation. The this compound ligand, with its nitrogen atom for metal coordination and a hydroxyl group for further functionalization, could be used to create novel MOFs with tailored properties. rsc.orguniversityofgalway.ie For example, the hydroxyl group could be used to post-synthetically modify the MOF's internal surface, altering its polarity or catalytic activity.

The exploration of these interdisciplinary applications represents a significant growth area for research involving the this compound scaffold, promising innovations in both biological research tools and advanced materials.

Q & A

What are the optimal synthetic routes for 2-(Pyridin-3-yloxy)ethanol, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 3-hydroxypyridine and ethylene oxide or ethylene glycol derivatives. Key steps include:

  • Base selection: Use NaH or K₂CO₃ to deprotonate the hydroxyl group on pyridine, enhancing nucleophilicity .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF or DMSO) improve reaction rates by stabilizing intermediates .
  • Temperature control: Reactions at 80–100°C minimize side products like over-alkylation .
    Yield variations (50–85%) depend on stoichiometric ratios and purification methods (e.g., column chromatography vs. recrystallization).

Which spectroscopic techniques are most reliable for characterizing this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR: Identify pyridine ring protons (δ 7.2–8.5 ppm) and ethanol moiety (δ 3.6–4.2 ppm for CH₂; δ 1.2 ppm for OH, if present). Coupling patterns confirm substitution positions .
  • FT-IR: O-H stretch (~3400 cm⁻¹), C-O-C ether linkage (~1250 cm⁻¹), and pyridine ring vibrations (~1600 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS): Verify molecular ion [M+H]⁺ (calc. for C₇H₉NO₂: 155.0582) and fragmentation patterns .

How can reaction mechanisms involving this compound be elucidated under varying pH conditions?

Level: Advanced
Methodological Answer:

  • Kinetic studies: Monitor reaction progress via UV-Vis spectroscopy under acidic (HCl) vs. basic (NaOH) conditions. For example, acidic media may protonate the pyridine nitrogen, altering nucleophilicity .
  • Isotopic labeling: Use D₂O to trace proton transfer steps in ether bond cleavage .
  • Computational modeling: DFT calculations (e.g., Gaussian) predict transition states and activation energies for SN2 vs. radical pathways .

What computational strategies are effective for studying the electronic properties of this compound?

Level: Advanced
Methodological Answer:

  • Molecular orbital analysis: HOMO-LUMO gaps calculated via DFT (B3LYP/6-311++G**) reveal charge distribution, explaining reactivity at the ether oxygen or pyridine nitrogen .
  • Molecular dynamics (MD): Simulate solvent interactions (e.g., water vs. ethanol) to predict solubility and aggregation behavior .
  • Docking studies: Screen for binding affinity with enzymes (e.g., cytochrome P450) using AutoDock Vina, guided by crystallographic data .

How should researchers resolve contradictory spectral data reported for this compound derivatives?

Level: Advanced
Methodological Answer:

  • Reproducibility checks: Standardize solvent (e.g., CDCl₃ vs. DMSO-d₆) and concentration for NMR comparisons .
  • X-ray crystallography: Resolve ambiguities in regiochemistry or stereochemistry using SHELX-refined structures .
  • Meta-analysis: Cross-reference datasets from PubChem, DSSTox, and peer-reviewed studies to identify systematic errors (e.g., impurity peaks) .

What are the thermal stability profiles of this compound, and how are degradation products identified?

Level: Basic
Methodological Answer:

  • TGA/DSC: Determine decomposition onset temperatures (typically >200°C). Mass loss correlates with ethanol moiety elimination .
  • GC-MS: Detect volatile degradation products (e.g., pyridine-3-ol or ethylene oxide) .
  • Accelerated aging studies: Expose samples to 40–60°C/75% RH for 4 weeks to simulate long-term storage .

How can the biological activity of this compound be assessed in enzyme inhibition assays?

Level: Advanced
Methodological Answer:

  • In vitro assays: Use recombinant enzymes (e.g., kinases or esterases) with fluorogenic substrates (e.g., 4-methylumbelliferyl acetate). Measure IC₅₀ via dose-response curves .
  • Microscale thermophoresis (MST): Quantify binding constants (Kd) by tracking protein mobility shifts upon ligand interaction .
  • Metabolite profiling: LC-MS/MS identifies hydroxylated or glucuronidated metabolites in hepatic microsomes .

What methods are recommended for stereochemical analysis of chiral derivatives of this compound?

Level: Advanced
Methodological Answer:

  • Chiral HPLC: Use columns like Chiralpak IA-3 with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with racemic standards .
  • Circular dichroism (CD): Correlate Cotton effects with absolute configuration .
  • X-ray crystallography: Resolve spatial arrangement via SHELXL-refined structures .

How do oxidative degradation pathways of this compound vary under photolytic vs. thermal conditions?

Level: Advanced
Methodological Answer:

  • Photolysis studies: Expose to UV light (254 nm) in quartz reactors. LC-MS identifies photo-oxidation products (e.g., ketones or carboxylic acids) .
  • Thermal oxidation: Use peroxide initiators (e.g., TBHP) to accelerate radical chain reactions. EPR spectroscopy detects free radicals .
  • Computational mapping: Identify vulnerable sites via Fukui indices for electrophilic attack .

What green chemistry approaches minimize waste in this compound synthesis?

Level: Advanced
Methodological Answer:

  • Solvent selection: Replace DMF with cyclopentyl methyl ether (CPME), a safer, biodegradable alternative .
  • Catalysis: Use immobilized lipases for regioselective etherification, reducing metal catalyst waste .
  • Flow chemistry: Continuous reactors enhance heat/mass transfer, improving atom economy by >20% .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.